5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 5th position and a 3-methylbut-2-en-1-yl group at the 1st position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)
Major Products Formed:
Oxidation: Oxidized triazole derivatives
Reduction: Reduced triazole derivatives
Substitution: Substituted triazole derivatives with various functional groups
Scientific Research Applications
Chemistry:
In chemistry, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. The presence of the triazole ring is known to enhance the biological activity of compounds, making them effective against various pathogens .
Medicine:
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells .
Industry:
In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 5-Bromo-1-(3-methylbut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione
- 1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine
Comparison:
Compared to similar compounds, 5-Bromo-1-(3-methylbut-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the 3-methylbut-2-en-1-yl group. This combination enhances its lipophilicity and biological activity, making it more effective in various applications .
Properties
Molecular Formula |
C7H11BrN4 |
---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-1-(3-methylbut-2-enyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4/c1-5(2)3-4-12-6(8)10-7(9)11-12/h3H,4H2,1-2H3,(H2,9,11) |
InChI Key |
ACXRNIWUQAOPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C(=NC(=N1)N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.